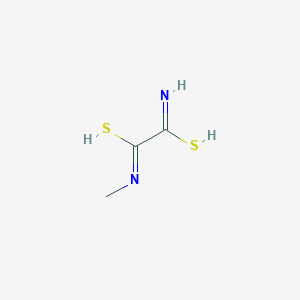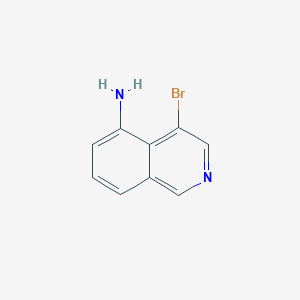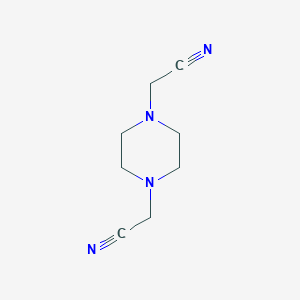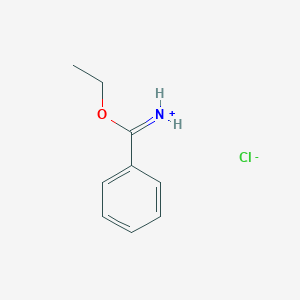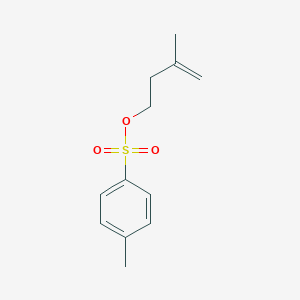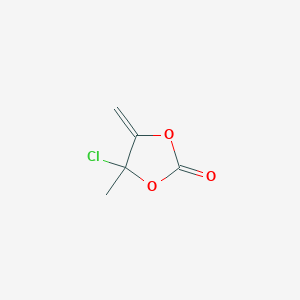
4-Chlor-4-methyl-5-methylen-1,3-dioxolan-2-on
Übersicht
Beschreibung
4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is a heterocyclic organic compound. It is a novel intermediate used in the synthesis of various prodrugs. This compound is particularly valued for its ability to improve the chemical stability and bioavailability of drugs that otherwise have limited medicinal use due to these issues .
Wissenschaftliche Forschungsanwendungen
4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology and Medicine: The compound is employed in the development of prodrugs to enhance the stability and bioavailability of pharmacologically active compounds
Industry: It finds use in the production of various chemical products, including pharmaceuticals.
Wirkmechanismus
Target of Action
It is known to be a useful intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is used as a modifying agent for making various prodrugs .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one with chlorine or sulfuryl chloride affords 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one . This compound then undergoes an allylic rearrangement to afford 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .
Biochemical Pathways
It is known to be involved in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. They are designed to improve the bioavailability of drugs, and their synthesis often involves complex biochemical pathways.
Result of Action
The primary result of the action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . This compound is used as a modifying agent to create prodrugs, which have improved pharmacological properties compared to the original drug .
Action Environment
The action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be influenced by various environmental factors. For instance, the yield of the reaction can be affected by the temperature and the type of solvent used . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that this compound is an intermediate in the synthesis of prodrugs Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug
Cellular Effects
As an intermediate in the synthesis of prodrugs , it may influence cell function indirectly through the active drugs that it helps to produce. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported in the literature.
Molecular Mechanism
It is known to undergo a rearrangement reaction to yield a product useful in the synthesis of prodrugs
Metabolic Pathways
As an intermediate in the synthesis of prodrugs , it is likely to be involved in metabolic processes, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently known.
Vorbereitungsmethoden
The synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one typically involves the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one in good yield. The compound can then undergo an allylic rearrangement to produce the desired product .
Reaction Conditions:
Temperature: The reaction is typically carried out at elevated temperatures, around 90°C.
Reagents: Chlorine or sulfuryl chloride is used for the ene-chlorination step.
Analyse Chemischer Reaktionen
4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Rearrangement Reactions: It can undergo allylic rearrangement to form different structural isomers.
Common Reagents and Conditions:
Nucleophiles: Various nucleophiles can be used in substitution reactions.
Catalysts: Catalysts such as Lewis acids may be employed to facilitate certain reactions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be compared with other similar compounds such as:
4-Chloro-1,3-dioxolan-2-one: This compound also contains a chloro group and a dioxolane ring but lacks the methylene group, making it less versatile in certain reactions
4-Chloromethyl-5-methyl-1,3-dioxolene-2-one: This is a direct derivative of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one and is used as a modifying agent for prodrugs
Uniqueness:
Eigenschaften
IUPAC Name |
4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYDCOBLQUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461526 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95579-71-8 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
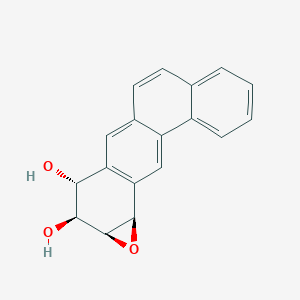
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
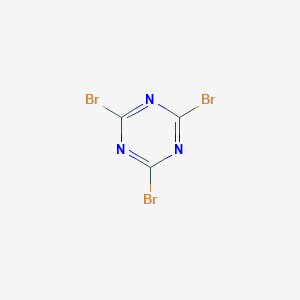
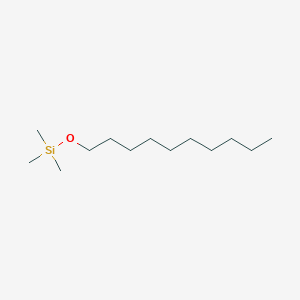
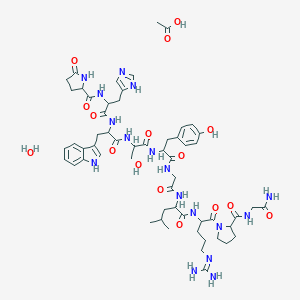
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)

